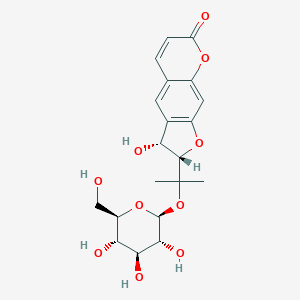
(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol
概要
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that yield intermediates with benzene rings and boric acid ester groups. For instance, the synthesis of boric acid ester intermediates through a three-step substitution reaction demonstrates the complexity and precision required in synthesizing compounds with intricate structures (Huang et al., 2021). Such processes are crucial for obtaining compounds with specific functional groups that contribute to their overall chemical behavior.
Molecular Structure Analysis
The molecular structure of compounds closely related to "(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol" has been extensively studied using techniques like X-ray diffraction and density functional theory (DFT). These studies reveal the conformations and crystallographic characteristics of the compounds, providing insights into their molecular geometry and electronic structure (Gonzaga et al., 2016). Understanding these properties is essential for predicting the chemical reactivity and stability of the molecule.
Chemical Reactions and Properties
Research into similar compounds shows a variety of chemical reactions they can undergo, such as Fries rearrangement under catalyst- and solvent-free conditions, which is significant for modifying the chemical structure and thereby altering the compound's properties (Moreno-Fuquen et al., 2019). These reactions are fundamental for creating derivatives with tailored chemical functionalities.
科学的研究の応用
Dipolar Cycloaddition Reaction for P2X7 Antagonists
A dipolar cycloaddition reaction/Cope elimination sequence was developed to access novel P2X7 antagonists containing a synthetically challenging chiral center. This method facilitated the synthesis of compounds with robust P2X7 receptor occupancy, indicating potential applications in the treatment of mood disorders. Compound 35 emerged as a clinical candidate due to its notable solubility and tolerability in preclinical species, advancing into phase I clinical trials (Chrovian et al., 2018).
Catalyst- and Solvent-Free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic amides was developed through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method underscores the utility of the chemical structure in synthesizing compounds with potential applications in medicinal chemistry (Moreno-Fuquen et al., 2019).
Crystal Structure and DFT Study
The synthesis and characterization of boric acid ester intermediates with benzene rings were explored, along with a detailed DFT study. The results highlight the relevance of these compounds in understanding the electronic structure and physicochemical properties, potentially guiding the design of new materials or catalysts (Huang et al., 2021).
Novel Selectfluor and Deoxo-Fluor-Mediated Rearrangements
Research demonstrated the synthesis of novel difunctionalized azabicyclohexanes, indicating the versatility of selectfluor and deoxo-fluor for initiating rearrangements. This method could have implications for the synthesis of complex organic molecules with specific functional group orientations (Krow et al., 2004).
Interaction with Fluorophenylacetylenes
The interaction of alcohols with fluorophenylacetylenes was investigated, providing insights into the hydrogen bonding behavior altered by fluorine substitution. Such studies are crucial for understanding molecular interactions that could influence the development of new solvents or reaction media (Maity et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NOS/c1-6-10(5-18)19-11(17-6)7-2-3-8(9(13)4-7)12(14,15)16/h2-4,18H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJKNJYBSHISNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594813 | |
| Record name | {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317319-27-0 | |
| Record name | {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



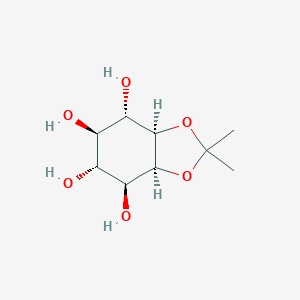
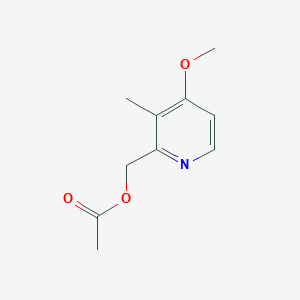

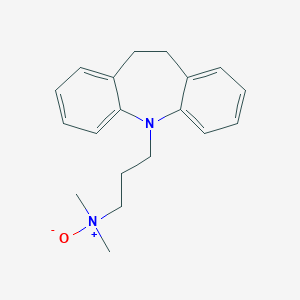
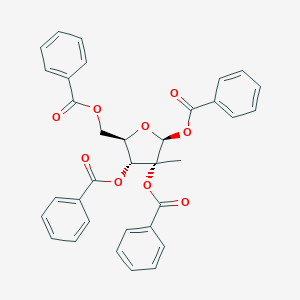
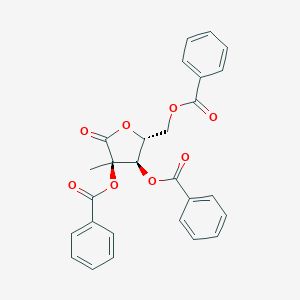




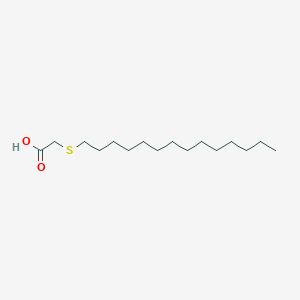
![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)
